molecular formula C10H10BrNO2S B14460199 Carbamic acid, N-(4-bromobenzoyl)thio-, O-ethyl ester CAS No. 73747-42-9

Carbamic acid, N-(4-bromobenzoyl)thio-, O-ethyl ester

Cat. No.: B14460199
CAS No.: 73747-42-9
M. Wt: 288.16 g/mol
InChI Key: BAZSVNNWBNSVPG-UHFFFAOYSA-N
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Description

Carbamic acid, N-(4-bromobenzoyl)thio-, O-ethyl ester is a chemical compound with the molecular formula C10H10BrNO3S It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by an ethyl ester group, and the nitrogen atom is substituted with a 4-bromobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-(4-bromobenzoyl)thio-, O-ethyl ester typically involves the reaction of 4-bromobenzoyl chloride with O-ethyl thiocarbamate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and the control of reaction conditions can improve the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-(4-bromobenzoyl)thio-, O-ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, N-(4-bromobenzoyl)thio-, O-ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, N-(4-bromobenzoyl)thio-, O-ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, 4-bromophenyl-, ethyl ester: Similar structure but lacks the thio group.

    Carbamic acid, hydroxy-, ethyl ester: Similar structure but lacks the bromobenzoyl group.

Uniqueness

Carbamic acid, N-(4-bromobenzoyl)thio-, O-ethyl ester is unique due to the presence of both the 4-bromobenzoyl and thio groups, which confer distinct chemical properties and reactivity compared to other carbamic acid derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

73747-42-9

Molecular Formula

C10H10BrNO2S

Molecular Weight

288.16 g/mol

IUPAC Name

O-ethyl N-(4-bromobenzoyl)carbamothioate

InChI

InChI=1S/C10H10BrNO2S/c1-2-14-10(15)12-9(13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,13,15)

InChI Key

BAZSVNNWBNSVPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)NC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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